molecular formula C13H16N2O2 B13938184 2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one

2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one

Katalognummer: B13938184
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: UCKDFFJYLLLAAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)-2,5-diazaspiro[34]octan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro octane ring and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one typically involves the reaction of 4-methoxyphenyl hydrazine with a suitable spirocyclic ketone precursor. The reaction is carried out under controlled conditions, often involving the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the diazaspiro ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives of the spirocyclic compound.

    Reduction: Reduced forms with hydrogenated diazaspiro rings.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to interact with sigma-1 receptors, enhancing the antinociceptive effect of morphine and rescuing morphine tolerance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with sigma-1 receptors and its potential therapeutic applications set it apart from other similar compounds.

Eigenschaften

Molekularformel

C13H16N2O2

Molekulargewicht

232.28 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-2,5-diazaspiro[3.4]octan-3-one

InChI

InChI=1S/C13H16N2O2/c1-17-11-5-3-10(4-6-11)15-9-13(12(15)16)7-2-8-14-13/h3-6,14H,2,7-9H2,1H3

InChI-Schlüssel

UCKDFFJYLLLAAJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2CC3(C2=O)CCCN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.